BenchChemオンラインストアへようこそ!

3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride

Salt selection Aqueous solubility Crystallinity

3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride (CAS 2225147-48-6) is a heterocyclic small molecule belonging to the imidazo[1,5-a]pyridine family—a class recognized as a privileged scaffold in medicinal chemistry due to its fused bicyclic architecture bearing two ring-junction nitrogen atoms capable of serving as hydrogen bond acceptors. The compound is the hydrochloride salt form of 3-methylimidazo[1,5-a]pyridine-6-carboxylic acid (free base CAS 1260777-34-1), with a molecular formula of C₉H₉ClN₂O₂, a molecular weight of 212.63 g/mol, and a commercially supplied purity specification of ≥95%.

Molecular Formula C9H9ClN2O2
Molecular Weight 212.63
CAS No. 2225147-48-6
Cat. No. B2826176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride
CAS2225147-48-6
Molecular FormulaC9H9ClN2O2
Molecular Weight212.63
Structural Identifiers
SMILESCC1=NC=C2N1C=C(C=C2)C(=O)O.Cl
InChIInChI=1S/C9H8N2O2.ClH/c1-6-10-4-8-3-2-7(9(12)13)5-11(6)8;/h2-5H,1H3,(H,12,13);1H
InChIKeyOPUBBEDJYQSMHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylimidazo[1,5-a]pyridine-6-carboxylic Acid Hydrochloride (CAS 2225147-48-6): Compound Class and Procurement Baseline


3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride (CAS 2225147-48-6) is a heterocyclic small molecule belonging to the imidazo[1,5-a]pyridine family—a class recognized as a privileged scaffold in medicinal chemistry due to its fused bicyclic architecture bearing two ring-junction nitrogen atoms capable of serving as hydrogen bond acceptors . The compound is the hydrochloride salt form of 3-methylimidazo[1,5-a]pyridine-6-carboxylic acid (free base CAS 1260777-34-1), with a molecular formula of C₉H₉ClN₂O₂, a molecular weight of 212.63 g/mol, and a commercially supplied purity specification of ≥95% . Imidazo[1,5-a]pyridine derivatives have demonstrated broad utility across kinase inhibition, thromboxane synthetase inhibition, fluorescent probe development, and fragment-based drug discovery (FBDD) applications [1]. This compound features a methyl substituent at the 3-position and a carboxylic acid group at the 6-position of the bicyclic core, providing a defined vector for further synthetic elaboration via amide coupling, esterification, or salt formation .

Why Generic Substitution of 3-Methylimidazo[1,5-a]pyridine-6-carboxylic Acid Hydrochloride (CAS 2225147-48-6) Carries Risk in Scientific Procurement


The imidazo[1,5-a]pyridine scaffold exhibits pronounced regiochemical and substituent-dependent structure-activity relationships (SAR) that render in-class compounds non-interchangeable. Ford et al. demonstrated that within the thromboxane A₂ synthetase inhibitor series, the most potent member—imidazo[1,5-a]pyridine-5-hexanoic acid—achieved nanomolar potency while closely related analogs with altered alkyl chain length or substitution position showed markedly different activity profiles [1]. For the target compound, the specific combination of a 3-methyl group and a 6-carboxylic acid moiety defines a substitution pattern distinct from both the 5-carboxyalkyl thromboxane inhibitors (e.g., IC₅₀ ≈ 3 nM for the 5-substituted series) and the 1- or 8-carboxylic acid regioisomers [2]. Furthermore, the hydrochloride salt form (CAS 2225147-48-6) differs from the free base (CAS 1260777-34-1) in molecular weight (212.63 vs. 176.17 g/mol), crystallinity, and aqueous solubility behavior—properties that directly impact experimental reproducibility in biological assays and synthetic coupling reactions . Interchanging these forms or substituting a different imidazo[1,5-a]pyridine regioisomer without verification introduces uncontrolled variables that can confound SAR interpretation and synthetic yield outcomes.

Quantitative Differentiation Evidence: 3-Methylimidazo[1,5-a]pyridine-6-carboxylic Acid Hydrochloride vs. Closest Analogs


Hydrochloride Salt Form: Physicochemical Differentiation from the Free Base (CAS 1260777-34-1)

The hydrochloride salt (CAS 2225147-48-6, MW 212.63 g/mol) is a distinct chemical entity from its free base counterpart (CAS 1260777-34-1, MW 176.17 g/mol). Both forms are commercially supplied at ≥95% purity . The hydrochloride salt form, by virtue of protonation of the imidazo[1,5-a]pyridine core nitrogen, is expected to exhibit enhanced aqueous solubility and improved crystallinity relative to the zwitterionic free base—a class-level property consistently observed for imidazopyridine hydrochloride salts . This differentiation is critical for applications requiring dissolution in aqueous buffer systems for biochemical assays or for crystallization-based purification protocols.

Salt selection Aqueous solubility Crystallinity Medicinal chemistry

3-Methyl Substitution: Lipophilicity Differentiation vs. Unsubstituted Imidazo[1,5-a]pyridine-6-carboxylic Acid (CAS 256935-76-9)

The 3-methyl substituent on the target compound introduces a measurable increase in lipophilicity compared to the unsubstituted parent scaffold imidazo[1,5-a]pyridine-6-carboxylic acid (CAS 256935-76-9). The free base form of the target compound has a predicted XLogP3 value of 1.8 and a topological polar surface area (TPSA) of 54.6 Ų . In comparison, the unsubstituted imidazo[1,5-a]pyridine-6-carboxylic acid (MW 162.15, formula C₈H₆N₂O₂) is a smaller, more polar fragment with different physicochemical properties . This methyl-driven lipophilicity increase can affect passive membrane permeability, protein binding, and metabolic stability in biological systems—critical parameters during hit-to-lead optimization.

Lipophilicity SAR Medicinal chemistry Fragment growing

6-Position Carboxylic Acid: Regiochemical Differentiation from Imidazo[1,5-a]pyridine-1-carboxylic Acid and 8-Carboxylic Acid Isomers

The carboxylic acid group at the 6-position of the imidazo[1,5-a]pyridine core defines a specific exit vector geometry for downstream derivatization that is structurally and electronically distinct from the 1-carboxylic acid (CAS 138891-51-7) and 8-carboxylic acid regioisomers . The 6-position places the carboxylate on the pyridine ring of the fused bicycle, offering a different angular trajectory and electronic environment compared to the imidazole-ring substitution at position 1. Commercially, the 6-carboxylic acid regioisomer (imidazo[1,5-a]pyridine-6-carboxylic acid, CAS 256935-76-9) has a predicted pKa of approximately 3.47 and LogD (pH 5.5) of -0.75, indicating significant hydrophilicity at physiological pH [1]. The 3-methyl group in the target compound further modulates the electronic character at the 6-position through inductive effects across the conjugated bicyclic system.

Regiochemistry Derivatization vector Amide coupling Synthetic building block

Imidazo[1,5-a]pyridine Scaffold Privilege in Thromboxane A₂ Synthetase Inhibition: Class-Level Potency Context

The imidazo[1,5-a]pyridine scaffold has been established as a potent and highly selective pharmacophore for thromboxane A₂ synthetase inhibition. In the foundational Ford et al. (1985) study, the most potent member of the series—imidazo[1,5-a]pyridine-5-hexanoic acid—demonstrated in vitro nanomolar potency [1]. Patent US4444775 discloses that 5-(5-carboxypentyl)-imidazo[1,5-a]pyridine (Example 2) exhibits an IC₅₀ of approximately 3 × 10⁻⁹ M (3 nM) for thromboxane synthetase inhibition, while IC₅₀ values for prostacyclin synthetase and cyclooxygenase are both greater than 1 × 10⁻⁴ M (>100,000 nM)—representing a selectivity window exceeding 33,000-fold [2]. Additionally, BindingDB records a related imidazo[1,5-a]pyridine derivative, 5-[4-(1H-tetrazol-5-yl)-butyl]-imidazo[1,5-a]pyridine hydrochloride (CHEMBL543077), with an IC₅₀ of 11 nM against human thromboxane A₂ synthase in lysed human platelet assays [3]. While the target compound (3-methyl-6-carboxylic acid) represents a different substitution pattern from the 5-carboxyalkyl series, it shares the identical imidazo[1,5-a]pyridine core that confers this class-level potency and selectivity profile.

Thromboxane synthetase Platelet inhibition Cardiovascular Selectivity

Patent-Cited Synthetic Intermediate: Relevance to Monoacylglycerol Lipase (MAGL) Modulator Programs

The free base form of this compound (3-methylimidazo[1,5-a]pyridine-6-carboxylic acid, CAS 1260777-34-1) is explicitly referenced in multiple patent families assigned to Lundbeck La Jolla Research Center and related entities covering monoacylglycerol lipase (MAGL/MGL) modulators . These patent families include US-2020102303-A1, US-2020102311-A1, TW-202028198-A, TW-202035409-A, and KR-20210069079-A, all with a priority date of September 28, 2018 . MAGL is the primary serine hydrolase responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid, and MAGL inhibitors are under investigation for neuroinflammation, neurodegenerative diseases, pain, cancer, and traumatic brain injury [1]. The appearance of this specific building block in MAGL modulator patent families indicates its utility as a synthetic intermediate en route to biologically active compounds in a therapeutically significant target class.

Monoacylglycerol lipase MAGL Endocannabinoid Patent intermediate

Fragment-Based Drug Discovery (FBDD) Suitability: Imidazopyridine Scaffold Advantages Over Alternative Heterocycles

Imidazopyridines, including the imidazo[1,5-a]pyridine subclass, are recognized as privileged structures in fragment-based drug discovery (FBDD) due to their compact size, two ring-junction nitrogen atoms capable of serving as hydrogen bond acceptors, and established track record in generating high-affinity ligands . Chemeu.com's imidazopyridine category documentation notes that these scaffolds 'have found utility in FBDD, covalent inhibitors, reducing metabolic liabilities, and creating novel chemical space and intellectual properties' . With four imidazopyridine-containing drugs on the market, the scaffold has demonstrated translational success from fragment to approved therapeutic . The target compound, with a molecular weight of 212.63 g/mol (HCl salt) and 176.17 g/mol (free base), falls within the typical fragment size range (MW < 300) recommended for FBDD screening libraries, while its carboxylic acid functionality provides a synthetic handle for fragment growing, merging, or linking strategies .

Fragment-based drug discovery FBDD Privileged scaffold Ligand efficiency

Priority Application Scenarios for 3-Methylimidazo[1,5-a]pyridine-6-carboxylic Acid Hydrochloride Based on Quantitative Differentiation Evidence


Thromboxane A₂ Synthetase Inhibitor SAR Expansion via 6-Position Carboxylic Acid Vector

Research teams investigating thromboxane A₂ synthetase inhibitors can deploy this compound to explore SAR beyond the well-characterized 5-carboxyalkyl imidazo[1,5-a]pyridine series. The established class-level potency benchmark—IC₅₀ values of 3–11 nM with >33,000-fold selectivity over prostacyclin synthetase and cyclooxygenase—provides a strong rationale for investigating the 6-carboxylic acid substitution pattern [1]. The 3-methyl group simultaneously offers a lipophilic handle consistent with the SAR precedent from Ford et al. (1985), while the 6-carboxylic acid enables amide/ester coupling at a vector orthogonal to the traditional 5-position substitution, potentially accessing novel intellectual property in thrombosis and ischemic disease indications [2].

Monoacylglycerol Lipase (MAGL) Modulator Synthesis Using a Patent-Validated Building Block

Medicinal chemistry groups pursuing MAGL inhibitors for neuroinflammation, pain, or oncology indications can procure this compound as a key synthetic intermediate with documented patent precedent. The free base form (CAS 1260777-34-1) is explicitly listed in multiple MAGL modulator patent families (US-2020102303-A1, US-2020102311-A1, and corresponding TW/KR filings) with a priority date of September 28, 2018 [1]. The hydrochloride salt form provides practical handling advantages for solution-phase chemistry, while conversion to the free base is straightforward for coupling reactions. This documented patent context de-risks procurement by confirming the building block's relevance to an active therapeutic target class.

Fragment-Based Drug Discovery Library Construction with a Carboxylic-Acid-Functionalized Privileged Scaffold

For FBDD library construction, this compound offers a validated imidazo[1,5-a]pyridine core—a scaffold class with four marketed drugs—equipped with a carboxylic acid handle suitable for fragment growing, merging, or linking strategies [1]. With a free base molecular weight of 176.17 g/mol, TPSA of 54.6 Ų, and XLogP3 of 1.8, the compound conforms to fragment library design guidelines (MW < 300, appropriate polarity) while providing a synthetic vector for rapid elaboration [2]. The hydrochloride salt form facilitates dissolution in aqueous screening buffers, while the free base is available for organic-phase coupling reactions. Procurement of both forms enables parallel exploration of biochemical and synthetic workflows .

Regiochemical Selectivity Studies: 6-COOH vs. 1-COOH vs. 8-COOH Imidazo[1,5-a]pyridine Isomer Profiling

Structure-activity relationship studies requiring systematic exploration of carboxylic acid positional isomers on the imidazo[1,5-a]pyridine core can use this compound as the defined 6-carboxylic acid representative. The compound's SMILES string (Cc1ncc2n1cc(cc2)C(=O)O.Cl) and IUPAC nomenclature unambiguously confirm the 6-position substitution [1]. When procured alongside the 1-carboxylic acid (CAS 138891-51-7) and 8-carboxylic acid regioisomers, this compound enables controlled head-to-head comparison of how the carboxylic acid position affects target binding, pharmacokinetics, and synthetic accessibility. The 3-methyl group provides an additional point of differentiation from the unsubstituted parent (CAS 256935-76-9), allowing assessment of methyl effects on potency and selectivity within the same regioisomeric series [2].

Quote Request

Request a Quote for 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.